dimethyl (2-oxoethyl)phosphonate
Description
Dimethyl (2-oxoethyl)phosphonate (CAS: N/A; systematic IUPAC name: dimethyl 2-oxoethylphosphonate) is an organophosphorus compound characterized by a phosphonate group (-PO(OR)₂) and a ketone moiety at the β-position. Its molecular formula is C₄H₉O₄P, with a molecular weight of 152.08 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of α-ketophosphonates for pharmaceutical applications, such as protease inhibitors and antiviral agents .
Key structural features include:
Properties
CAS No. |
10038-65-0 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-dimethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3H,4H2,1-2H3 |
InChI Key |
ZPGGPAAFPDZTLD-UHFFFAOYSA-N |
SMILES |
COP(=O)(CC=O)OC |
Canonical SMILES |
COP(=O)(CC=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of chloropropanone with trimethyl phosphite in the presence of a solvent like toluene. The reaction is carried out at a temperature of around 135°C, and the product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and catalysts for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonate esters, and other organophosphorus compounds .
Scientific Research Applications
Dimethyl (2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (2-oxoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural Analogs and Their Properties
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